Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate is a complex organic compound that features a quinoxaline core, a bromobenzenesulfonamide group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Bromobenzenesulfonamide Group: This step involves the sulfonation of the quinoxaline derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Ethyl Benzoate: The final step involves the coupling of the sulfonamidoquinoxaline intermediate with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonamide group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoxaline core can undergo redox reactions, potentially altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents on the benzene ring.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Hydrolysis: 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid.
Scientific Research Applications
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used to study the interactions of quinoxaline derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The bromobenzenesulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can lead to the compound’s biological effects, such as anticancer or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(quinoxalin-2-yl)amino]benzoate
- 4-amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
- N’-(3-chloroquinoxalin-2-yl)isonicotinohydrazide
Uniqueness
Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate is unique due to the presence of the bromobenzenesulfonamide group, which can confer additional biological activity and specificity compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H19BrN4O4S |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate |
InChI |
InChI=1S/C23H19BrN4O4S/c1-2-32-23(29)15-7-11-17(12-8-15)25-21-22(27-20-6-4-3-5-19(20)26-21)28-33(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
AVWASFFAHDXSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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